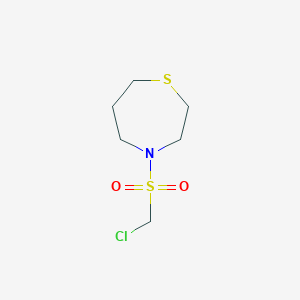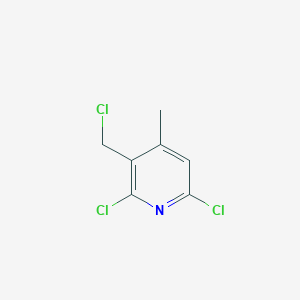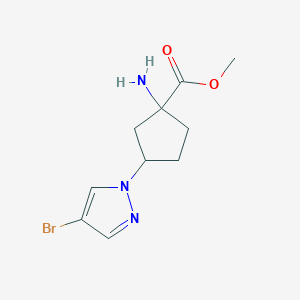![molecular formula C14H13NO2 B15314635 4-{4-[(Oxiran-2-yl)methoxy]phenyl}pyridine](/img/structure/B15314635.png)
4-{4-[(Oxiran-2-yl)methoxy]phenyl}pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{4-[(Oxiran-2-yl)methoxy]phenyl}pyridine is an organic compound that features both an epoxide group and a pyridine ring. The presence of these functional groups makes it a versatile molecule in various chemical reactions and applications. The compound is of interest in fields such as organic synthesis, materials science, and pharmaceuticals due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(Oxiran-2-yl)methoxy]phenyl}pyridine typically involves the reaction of 4-hydroxyphenylpyridine with epichlorohydrin in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the epoxide ring. The reaction conditions often include the use of solvents like dichloromethane and bases such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
4-{4-[(Oxiran-2-yl)methoxy]phenyl}pyridine can undergo various types of chemical reactions, including:
Oxidation: The epoxide ring can be opened and further oxidized to form diols or other oxygenated products.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are typical.
Substitution: Nucleophiles such as sodium azide, sodium methoxide, and primary amines are used under mild to moderate conditions.
Major Products
Oxidation: Diols and other oxygenated derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted phenylpyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-{4-[(Oxiran-2-yl)methoxy]phenyl}pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its reactive epoxide group.
Wirkmechanismus
The mechanism of action of 4-{4-[(Oxiran-2-yl)methoxy]phenyl}pyridine involves its interaction with molecular targets through its epoxide and pyridine functional groups. The epoxide group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The pyridine ring can interact with enzymes and receptors, modulating their activity and leading to downstream effects in cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis[4-[(oxiran-2-yl)methoxy]phenyl]methane: Similar in structure but contains two epoxide groups.
4-{4-[(Oxiran-2-yl)methoxy]phenyl}butan-2-one: Contains a ketone group instead of a pyridine ring.
2-[4-[(2RS)-Oxiran-2-yl]methoxy]phenyl]acetamide: Contains an acetamide group instead of a pyridine ring.
Uniqueness
4-{4-[(Oxiran-2-yl)methoxy]phenyl}pyridine is unique due to the presence of both an epoxide group and a pyridine ring, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This dual functionality makes it a valuable compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C14H13NO2 |
|---|---|
Molekulargewicht |
227.26 g/mol |
IUPAC-Name |
4-[4-(oxiran-2-ylmethoxy)phenyl]pyridine |
InChI |
InChI=1S/C14H13NO2/c1-3-13(16-9-14-10-17-14)4-2-11(1)12-5-7-15-8-6-12/h1-8,14H,9-10H2 |
InChI-Schlüssel |
BFYWBRABUHDSGF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)COC2=CC=C(C=C2)C3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


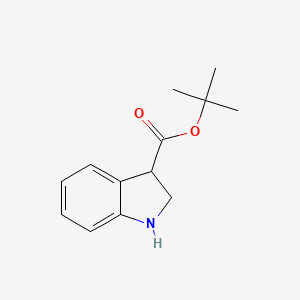
![6-Chloro-2-azaspiro[3.3]heptane](/img/structure/B15314557.png)
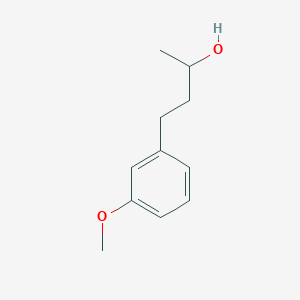
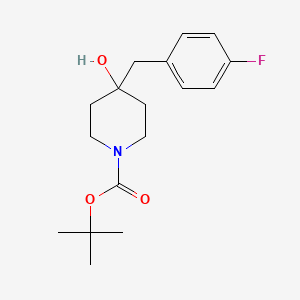
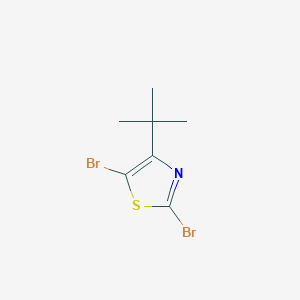
![1-(Bicyclo[2.2.1]hept-5-en-2-yl)-N-methylmethanamine](/img/structure/B15314601.png)
![N-[4-(2-bromoethenyl)phenyl]acetamide](/img/structure/B15314605.png)

![1-[2-methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-4-yl]prop-2-en-1-one](/img/structure/B15314611.png)

